2-amino-N-(4-iodophenyl)acetamide

Catalog No.
S12570842
CAS No.
M.F
C8H9IN2O
M. Wt
276.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(4-iodophenyl)acetamide

Product Name

2-amino-N-(4-iodophenyl)acetamide

IUPAC Name

2-amino-N-(4-iodophenyl)acetamide

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

InChI

InChI=1S/C8H9IN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)

InChI Key

PNWCWXLRXGAVFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN)I

2-amino-N-(4-iodophenyl)acetamide is a chemical compound with the molecular formula C₈H₈INO. It features an acetamide functional group attached to a phenyl ring that is substituted with an iodine atom at the para position. This compound is structurally characterized by the presence of an amino group, making it an amino-acetamide derivative. The compound is soluble in various solvents and has been identified for its potential biological activities and applications in medicinal chemistry.

, including:

  • Substitution Reactions: The iodine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups.
  • Oxidation: The amino group can be oxidized to form corresponding imines or other nitrogen-containing compounds.
  • Acylation: The amino group can react with acylating agents to form N-acyl derivatives.

These reactions are significant for modifying the compound for various applications in drug development and organic synthesis .

Research indicates that 2-amino-N-(4-iodophenyl)acetamide exhibits notable biological activity, particularly as a potential pharmaceutical agent. It has shown:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
  • CYP Inhibition: It acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is relevant in drug metabolism .
  • Potential Anticancer Activity: Some derivatives of similar structures have been explored for their anticancer properties, indicating a possible avenue for further research.

The synthesis of 2-amino-N-(4-iodophenyl)acetamide can be achieved through various methods:

  • Direct Amination: Starting from N-(4-iodophenyl)acetamide, amination can be performed using ammonia or amines under suitable conditions.
  • Ullmann–Finkelstein Reaction: This method involves the coupling of iodobenzene derivatives with amines, facilitating the formation of amides .
  • Reduction Reactions: Reduction of corresponding nitro or other functional groups can yield the amino derivative.

These methods highlight the versatility in synthesizing this compound and its derivatives.

2-amino-N-(4-iodophenyl)acetamide has several applications:

  • Pharmaceutical Development: Its structural properties make it a candidate for developing new antimicrobial and anticancer agents.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate enzyme interactions.
  • Organic Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-amino-N-(4-iodophenyl)acetamide have focused on its behavior in biological systems:

  • Enzyme Inhibition Studies: Investigations into its role as a CYP1A2 inhibitor provide insights into its pharmacokinetics and potential drug-drug interactions.
  • Binding Affinity Studies: Research has been conducted to evaluate its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential .

Several compounds share structural similarities with 2-amino-N-(4-iodophenyl)acetamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
1-(4-Iodophenyl)piperidin-2-one0.80Contains a piperidine ring; potential neuroactive properties.
N-(5-Fluoro-2-iodophenyl)acetamide0.74Fluorine substitution may enhance biological activity.
N,N'-(1,2-Phenylene)diacetamide0.74Contains two acetamide groups; may exhibit different reactivity patterns.
5-Iodo-6-methylpyridin-2(1H)-one0.83Pyridine ring may alter solubility and reactivity.

These compounds exhibit unique characteristics that differentiate them from 2-amino-N-(4-iodophenyl)acetamide, yet they share enough structural similarity to warrant comparative studies regarding their biological activities and synthetic pathways .

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

275.97596 g/mol

Monoisotopic Mass

275.97596 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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